molecular formula C18H26O6 B082727 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate CAS No. 13830-89-2

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate

Cat. No.: B082727
CAS No.: 13830-89-2
M. Wt: 338.4 g/mol
InChI Key: JPODCWNJUFDIEA-UHFFFAOYSA-N
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Description

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate is an organic compound with the molecular formula C18H26O6 It is known for its unique structure, which includes multiple but-3-enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate typically involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with but-3-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release but-3-enoic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of multiple ester groups, which can interact with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(hydroxymethyl)butyl but-3-enoate
  • 2,2-Bis(methoxymethyl)butyl but-3-enoate
  • 2,2-Bis(ethoxymethyl)butyl but-3-enoate

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O6/c1-5-9-15(19)22-12-18(8-4,13-23-16(20)10-6-2)14-24-17(21)11-7-3/h5-7H,1-3,8-14H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPODCWNJUFDIEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CC=C)(COC(=O)CC=C)COC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065662
Record name 3-Butenoic acid, 2-ethyl-2-[[(1-oxo-3-butenyl)oxy]methyl]-1,3-propanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13830-89-2
Record name 3-Butenoic acid, 1,1′-[2-ethyl-2-[[(1-oxo-3-buten-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13830-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethanolpropane tris(allyl carbonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013830892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-3-buten-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Butenoic acid, 2-ethyl-2-[[(1-oxo-3-butenyl)oxy]methyl]-1,3-propanediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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